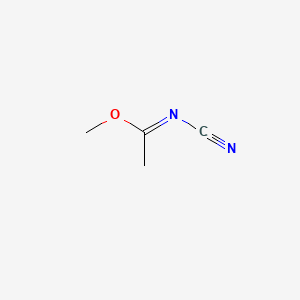![molecular formula C18H19N B1581154 (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile CAS No. 63799-11-1](/img/structure/B1581154.png)
(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure. The yield and purity of the product are also important.Molecular Structure Analysis
This involves determining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction. The mechanism of the reaction may also be studied.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.Aplicaciones Científicas De Investigación
Radical Grafting on Carbon Surfaces
Radical grafting techniques have been explored for carbon surfaces using mediated oxidation of carboxylates, which might be relevant for modifying surfaces with biphenyl carbonitriles like the specified compound. Such methods allow for covalent attachment of organic groups onto carbon materials, potentially enhancing their physical and chemical properties for various applications including sensors, catalysts, and electronic devices (Astudillo, Galano, & González, 2007).
Corrosion Inhibition
Research on pyranopyrazole derivatives, structurally related to biphenyl carbonitriles, has shown significant potential in corrosion inhibition for metals. These compounds, when applied to metal surfaces, can prevent or reduce corrosion, especially in acidic environments. This suggests that biphenyl carbonitriles with similar properties could serve as effective corrosion inhibitors, contributing to the longevity and durability of metal-based structures and components (Yadav, Gope, Kumari, & Yadav, 2016).
Organic Synthesis and Polymerization
The synthesis of new organic compounds and polymers often involves the use of nitrile-functionalized aromatic compounds as intermediates or monomers. Studies on the polymerization of vinylbiphenyls and the synthesis of various organic derivatives highlight the utility of biphenyl carbonitriles in creating novel materials with tailored properties. These materials have applications in drug delivery, optoelectronics, and as precursors for more complex chemical syntheses (Bevington, Huckerby, & Hunt, 1985).
Molecular Structure Analysis
Solid-state NMR and electronic structure calculations have been employed to study the molecular structure of polymorphic forms of related compounds. This research is crucial for understanding the physical and chemical behavior of biphenyl carbonitriles, including their polymorphism, which affects the material's properties and applications. Such analyses are fundamental in pharmaceuticals, where polymorphs can have different therapeutic effects and stability profiles (Smith, Xu, & Raftery, 2006).
Liquid Crystal Research
Liquid crystalline mixtures involving biphenyl carbonitriles are studied for their phase transition temperatures and molecular polarizability, which are essential for the development of displays and optical devices. The unique properties of these compounds, such as their ability to change phase in response to temperature and their optical characteristics, make them valuable for applications in electronics and photonics (Shahina, Fakruddin, Subhan, & Rangappa, 2016).
Safety And Hazards
This involves the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact. Proper handling and disposal methods are also important.
Direcciones Futuras
This involves potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new synthesis methods.
Please note that the availability of this information depends on how much research has been done on the specific compound. For a less-studied compound, some of this information may not be available. Always refer to reliable sources and follow safety guidelines when handling chemical compounds.
Propiedades
IUPAC Name |
4-[4-[(2S)-2-methylbutyl]phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-14(2)12-15-4-8-17(9-5-15)18-10-6-16(13-19)7-11-18/h4-11,14H,3,12H2,1-2H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJQGRFZQMOYGM-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886309 | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-[(2S)-2-methylbutyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile | |
CAS RN |
63799-11-1 | |
| Record name | 4′-[(2S)-2-Methylbutyl][1,1′-biphenyl]-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63799-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-((2S)-2-methylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063799111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-[(2S)-2-methylbutyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-[(2S)-2-methylbutyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4'-(2-methylbutyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1581074.png)










![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B1581092.png)
